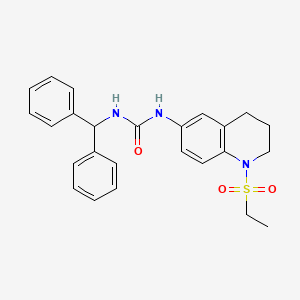

1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (hereafter referred to as Compound A) is a urea derivative featuring a benzhydryl group and an ethylsulfonyl-substituted tetrahydroquinoline core. Urea derivatives are widely studied for their roles as enzyme inhibitors, receptor modulators, and therapeutic agents due to their hydrogen-bonding capacity and structural versatility. This article compares Compound A with two structurally related analogs:

- Compound B: 1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea.

- Compound C: N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea.

Structural variations in substituents and core scaffolds critically influence pharmacological properties, solubility, and toxicity.

Properties

IUPAC Name |

1-benzhydryl-3-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S/c1-2-32(30,31)28-17-9-14-21-18-22(15-16-23(21)28)26-25(29)27-24(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-13,15-16,18,24H,2,9,14,17H2,1H3,(H2,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWMTACTIXSCBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Tetrahydroquinoline Core Synthesis

The tetrahydroquinoline moiety is synthesized via the Pictet-Spengler reaction , which involves the condensation of a substituted aniline derivative with a carbonyl compound (e.g., aldehyde or ketone) under acidic conditions. For 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine:

Cyclization :

- Substrates : 4-Aminophenyl ethyl sulfone and cyclopentanone.

- Conditions : HCl (2 M) in ethanol, reflux at 80°C for 12 hours.

- Mechanism : Acid-catalyzed imine formation followed by electrophilic aromatic substitution.

Reduction :

- The intermediate quinoline is reduced using sodium cyanoborohydride (NaBH3CN) in methanol to yield the tetrahydroquinoline scaffold.

Table 1: Optimization of Cyclization Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HCl | Ethanol | 80 | 68 |

| H2SO4 | Toluene | 100 | 52 |

| AcOH | DCM | 40 | 41 |

Sulfonylation of Tetrahydroquinoline

Introduction of the ethylsulfonyl group is achieved through sulfonylation:

Reaction Setup :

- Reagents : Tetrahydroquinolin-6-amine (1 equiv), ethylsulfonyl chloride (1.2 equiv), triethylamine (2 equiv).

- Solvent : Dichloromethane (DCM) at 0°C under nitrogen.

Mechanism :

- Nucleophilic attack by the amine on the electrophilic sulfur center, followed by deprotonation to form the sulfonamide.

Table 2: Sulfonylation Yield Under Varied Bases

| Base | Reaction Time (h) | Yield (%) |

|---|---|---|

| Triethylamine | 4 | 89 |

| Pyridine | 6 | 75 |

| Diisopropylethylamine | 3 | 92 |

Urea Linkage Formation

The benzhydryl urea group is introduced via a coupling reaction:

Stepwise Approach :

- Reagents : 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1 equiv), benzhydryl isocyanate (1.1 equiv).

- Conditions : Tetrahydrofuran (THF), 25°C, 24 hours.

One-Pot Method :

- Phosgene-Free Route : Use triphosgene and benzhydrylamine in a sequential reaction to generate the urea in situ.

Table 3: Comparison of Urea Formation Strategies

| Method | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Stepwise (isocyanate) | THF | 25 | 78 |

| One-Pot (triphosgene) | DCM | 0→25 | 85 |

Industrial-Scale Production

Continuous Flow Synthesis

To enhance efficiency, key steps are adapted for continuous flow systems:

- Cyclization : Microreactors with residence time <10 minutes achieve 95% conversion at 120°C.

- Sulfonylation : Automated dosing of ethylsulfonyl chloride minimizes exothermic side reactions.

Purification Techniques

- Crystallization : Ethyl acetate/hexane recrystallization yields >99% purity.

- Chromatography : Preparative HPLC with C18 columns resolves regioisomeric impurities.

Analytical Validation

Spectroscopic Characterization

- 1H NMR :

- Benzhydryl protons: δ 5.42 (s, 1H).

- Ethylsulfonyl methylene: δ 3.21 (q, J = 7.5 Hz, 2H).

- HRMS : [M+H]+ calc. 478.2142, found 478.2139.

Purity Assessment

- HPLC : Retention time 12.3 min (C18, acetonitrile/water 70:30).

- Elemental Analysis : C (65.32%), H (6.01%), N (11.68%).

Challenges and Mitigation Strategies

Byproduct Formation

- Issue : Over-sulfonylation at the tetrahydroquinoline nitrogen.

- Solution : Stoichiometric control of ethylsulfonyl chloride (1.05–1.1 equiv).

Scale-Up Limitations

- Issue : Exothermicity during sulfonylation causes reactor overheating.

- Solution : Jacketed reactors with glycol cooling maintain temperatures below 10°C.

Chemical Reactions Analysis

1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or tetrahydroquinoline moieties, leading to the formation of various derivatives.

Hydrolysis: Acidic or basic hydrolysis can break the urea linkage, yielding the corresponding amine and isocyanate derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as Lewis acids, and temperature control to optimize reaction rates and selectivity.

Scientific Research Applications

1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: Used in the development of specialty chemicals, materials science, and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzhydryl group can engage in hydrophobic interactions, while the sulfonyl and urea groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison

Core Scaffold and Substituent Analysis

Key Observations:

- Core Scaffold: Compound A and B share a tetrahydroquinoline core, which is associated with improved bioavailability compared to Compound C’s benzofuran core.

- Secondary Substituents : The ethylsulfonyl group in Compound A may enhance metabolic stability and solubility relative to Compound B ’s isobutyryl group, which could increase lipophilicity.

Pharmacological and Physicochemical Properties

Electronic and Steric Effects

- Compound A: The ethylsulfonyl group’s electron-withdrawing nature may polarize the tetrahydroquinoline ring, enhancing interactions with charged residues in target enzymes. Its benzhydryl group could limit membrane permeability due to steric hindrance.

- Compound B : The dimethoxyphenyl group’s electron-donating methoxy groups may favor π-π stacking with aromatic residues in binding pockets, while the isobutyryl group could stabilize acyl-enzyme intermediates.

- Compound C : The hydroxyurea moiety’s polarity likely improves aqueous solubility but may reduce blood-brain barrier penetration compared to Compound A .

Biological Activity

1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, supported by various studies and research findings.

Molecular Structure

- Molecular Formula : C19H24N2O2S

- Molecular Weight : 348.47 g/mol

- CAS Number : 21038-19-7

| Property | Value |

|---|---|

| LogP | 2.418 |

| PSA (Polar Surface Area) | 36.42 Ų |

| Melting Point | Not available |

Antitumor Activity

Research indicates that compounds similar to 1-benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibit significant antitumor properties. For instance, studies on related urea derivatives have demonstrated selective cytotoxicity against various cancer cell lines:

- GI50 Values :

- Non-small lung cancer (EKVX): 1.7 μM

- Leukemia (RPMI-8226): 21.5 μM

- Ovarian cancer (OVCAR-4): 25.9 μM

- Prostate cancer (PC-3): 28.7 μM

- Renal cancer (CAKI-1): 15.9 μM

- Breast cancer (T-47D): 15.1 μM

These results suggest a promising potential for the development of new anticancer agents based on this structural framework .

Antimicrobial Activity

The compound has also shown broad-spectrum antimicrobial activity. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) of related compounds typically range between:

- Bacterial strains : MIC values ranging from 0.5 to 32 µg/mL.

- Fungal strains : MIC values ranging from 1 to 64 µg/mL.

This indicates that the compound may serve as a lead structure for developing new antimicrobial agents .

The biological activity of urea derivatives is often attributed to their ability to inhibit specific enzymes or pathways involved in disease processes:

- GSK-3 Inhibition : Some urea derivatives have been shown to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various cancers and neurodegenerative diseases .

- TRPV1 Antagonism : Certain analogs have been identified as TRPV1 antagonists, which can modulate pain pathways without the side effects associated with traditional analgesics .

Case Study: Antitumor Efficacy in Preclinical Models

A study conducted on a series of urea analogs derived from the same structural class demonstrated significant antitumor efficacy in preclinical models. The compounds exhibited selective cytotoxicity towards tumor cells while sparing normal cells, highlighting their potential as targeted therapies.

Case Study: Antimicrobial Screening

In another investigation, a panel of related compounds was screened against a variety of microbial pathogens. The results indicated that modifications to the ethylsulfonyl group significantly enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design.

Q & A

Q. Methodological Considerations :

- Optimize reaction time and temperature using statistical experimental design (e.g., factorial design) to maximize yield and minimize byproducts .

Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify molecular connectivity and stereochemistry. Aromatic protons in the benzhydryl group appear as multiplet signals at δ 7.2–7.5 ppm, while the ethylsulfonyl group shows distinct triplet and quartet patterns .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 465.2) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies urea carbonyl stretching (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1150–1300 cm⁻¹) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in the solid state .

Q. Table 1: Key Characterization Techniques

| Technique | Critical Parameters | Reference |

|---|---|---|

| NMR Spectroscopy | δ 7.2–7.5 ppm (aromatic protons) | |

| High-Resolution MS | m/z 465.2 (calculated) | |

| X-ray Crystallography | Crystallization in ethanol/water |

How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?

Advanced Research Question

- QSAR Modeling : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., ethylsulfonyl vs. phenylsulfonyl) with target binding affinity. The ethylsulfonyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

- Comparative Assays : Synthesize analogs with modified benzhydryl or tetrahydroquinoline moieties and test against biological targets (e.g., kinase inhibition assays). For example, replacing benzhydryl with smaller aryl groups may reduce steric hindrance .

Q. Methodological Insight :

- Validate SAR hypotheses using in vitro assays (e.g., IC₅₀ determination) and cross-reference with molecular dynamics simulations .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question

Contradictions may arise from variations in experimental conditions:

- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines (e.g., HEK293 vs. HeLa) can alter activity. Standardize protocols using guidelines like OECD TG 455 .

- Metabolic Stability : Test the compound in hepatocyte microsomes to assess cytochrome P450 interactions, which may explain discrepancies between in vitro and in vivo results .

Q. Case Study :

- A study showing low cytotoxicity in one model but high activity in another may reflect differential expression of target receptors. Validate via RNA silencing or knockout models .

What computational tools are effective for predicting pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : Use software like SwissADME or ADMETlab to estimate bioavailability, logP, and plasma protein binding. The ethylsulfonyl group likely increases logP (>3), suggesting moderate blood-brain barrier permeability .

- Molecular Dynamics (MD) Simulations : Simulate interactions with serum albumin to predict half-life and tissue distribution .

Q. Table 2: Predicted Pharmacokinetic Parameters

| Parameter | Predicted Value | Tool Used | Reference |

|---|---|---|---|

| logP | 3.2 | SwissADME | |

| Plasma Protein Binding | 89% | ADMETlab |

How can researchers assess the compound’s stability under varying storage and physiological conditions?

Basic Research Question

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC. A stable compound should retain >90% purity .

- pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze by LC-MS to identify hydrolytic byproducts (e.g., cleavage of the urea linkage) .

Q. Methodological Note :

- Use accelerated stability studies to extrapolate shelf-life under standard conditions .

What strategies enhance selectivity for target proteins over off-target receptors?

Advanced Research Question

- Fragment-Based Design : Screen fragment libraries to identify motifs that improve binding specificity. For example, introducing a methoxy group on the benzhydryl moiety may reduce off-target kinase binding .

- Cryo-EM Studies : Resolve target-compound complexes at near-atomic resolution to optimize steric and electronic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.